molecular formula C6H9N3O2 B2484235 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1198437-54-5

1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B2484235
CAS No.: 1198437-54-5
M. Wt: 155.157
InChI Key: ASQOXRWFHSEAIF-UHFFFAOYSA-N
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Description

1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is highly efficient and regioselective, leading to the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their function and stability .

Comparison with Similar Compounds

    1H-1,2,3-Triazole: A simpler triazole compound without the carboxylic acid group.

    1-(1-Methylethyl)-1H-1,2,3-triazole: Similar structure but lacks the carboxylic acid group.

Uniqueness: 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of both the triazole ring and the carboxylic acid group.

Properties

IUPAC Name

3-propan-2-yltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4(2)9-5(6(10)11)3-7-8-9/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQOXRWFHSEAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CN=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 1-(1-methylethyl)-1H-1,2,3-triazole-5-carboxylate (0.315 g) in methanol (5 ml) was added sodium hydroxide (5 ml) and the mixture stirred at 20° C. for 18 h. The solvent was removed in vacuo and the residue taken up in water (5 ml) and acidified with 2M hydrochloric acid. The mixture was extracted with ethyl acetate and dried over sodium sulphate then filtered and evaporated to give the title compound (0.2 g) a white solid.
Quantity
0.315 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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